

# Physicochemical properties of Amisulbrom including solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025



## A Technical Guide to the Physicochemical Properties of Amisulbrom

Introduction

Amisulbrom (IUPAC name: 3-bromo-N',N-dimethyl-N-[1,2,4-triazol-1-yl(sulfonyl)]-6-fluoro-2-methyl-1H-indole-1-sulfonamide) is a sulfonamide fungicide highly effective against a range of Oomycete pathogens, which cause destructive plant diseases such as late blight and downy mildew.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of Amisulbrom's physicochemical properties is paramount for optimizing formulation, assessing environmental fate, and ensuring efficacy and safety. This guide provides an in-depth overview of its core properties, with a specific focus on solubility and stability, supported by experimental methodologies and mechanistic diagrams.

#### **Core Physicochemical Properties**

**Amisulbrom** is a fine, odorless powder.[2] Its fundamental physicochemical characteristics are summarized in the table below. The high Log P value of 4.4 indicates its lipophilic nature, which influences its solubility profile and biological interactions.[2]



Property	Value	Source
Molecular Formula	C13H13BrFN5O4S2	[2]
Molecular Weight	466.3 g/mol	[2]
Melting Point	128.6 - 130.0 °C	[2]
Density	1.61 g/cm³ at 20 °C	[2]
Vapor Pressure	$1.8 \times 10^{-5}$ mPa at 25 °C	[2]
Log P (Kow)	4.4	[2]
Henry's Law Constant	$2.8 \times 10^{-5}$ Pa m³/mol at 25 °C	[2]

### **Solubility Profile**

**Amisulbrom**'s solubility is a critical factor for its formulation and bioavailability. It exhibits low aqueous solubility but is readily soluble in several organic solvents.

#### **Aqueous Solubility**

The solubility of **Amisulbrom** in water is very low, measured at 0.11 mg/L at 20°C.[2] Studies in various natural water sources have shown some variability, with solubility ranging from 0.22 mg/L in distilled water to 2.36 mg/L in pond water, suggesting that dissolved organic and inorganic matter can influence its solubility.[3]

#### **Solubility in Organic Solvents**

In contrast to its low water solubility, **Amisulbrom** is highly soluble in several organic solvents. This property is crucial for the development of suspension concentrate (SC) formulations and for extraction procedures in analytical chemistry.[4]



Solvent	Solubility (g/L at 20°C)	Source
Acetone	>250	[2]
Dichloromethane	>250	[2]
Ethyl Acetate	>250	[2]
Toluene	88.63	[2]
Methanol	10.11	[2]
n-Octanol	2.599	[2]
Hexane	0.264	[2]

#### **Stability Profile**

The stability of **Amisulbrom** under various environmental conditions dictates its persistence, degradation pathways, and storage requirements.

#### **Hydrolytic Stability**

The hydrolysis of **Amisulbrom** is highly dependent on pH. It is stable in acidic and neutral aqueous solutions at room temperature.[5][6][7] However, its degradation accelerates significantly under alkaline conditions.[5][6][7] Three primary hydrolysis products have been identified in buffer solutions at pH 9.0.[5][6]

рН	Temperature (°C)	Half-life (DT₅o)	Source
4.0	20	106.1 days	[1]
7.0	20	87.1 days	[1]
9.0	25	4.5 days	[5][6][7]
9.0	20	7.0 days	[1]

The hydrolysis kinetics at pH 9.0 can be described by the equation:  $k = 1.0234 \times 10^{10}$  exp  $(-61.3760/R \cdot T).[5][6][7]$ 



#### **Photolytic and Thermal Stability**

**Amisulbrom** undergoes direct photolysis, with degradation rates influenced by pH. In basic solutions (pH 9.0), the photolysis rate is approximately 2.5 to 2.8 times faster than in acidic or neutral solutions under a low-pressure mercury lamp.[8] The quantum yield has been determined to be 0.19 molecules per photon at pH 4 and 25°C.

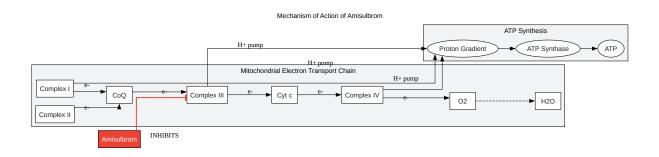
Regarding its thermal and storage stability, **Amisulbrom** is robust. Key findings include:

- Ambient Storage: Stable for at least two years under ambient conditions.
- Elevated Temperature: Stable when stored at 54°C for 14 days.
- In-Product Storage: In studies on grapes, potatoes, and tomatoes, **Amisulbrom** was stable for 12 months when stored at or below -18°C. In cucumber, no significant loss was observed at -20°C, but degradation occurred at 4°C and 25°C over 120 hours.[9]

## Mechanism of Action: Inhibition of Mitochondrial Complex III

**Amisulbrom** is classified as a Quinone inside Inhibitor (QiI).[1] Its fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain, which is essential for cellular respiration and ATP production. **Amisulbrom** specifically binds to the Qi center of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer from ubiquinol to cytochrome c.[1] This inhibition halts the respiratory process, leading to fungal cell death.





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Inhibition of Mitochondrial Complex III by Amisulbrom.

### **Experimental Protocols**

Standardized methodologies are essential for the accurate determination of **Amisulbrom**'s properties and residues.

#### **Protocol: Determination of Hydrolytic Stability**

This protocol outlines a general procedure for assessing the rate of hydrolysis of **Amisulbrom** in aqueous solutions.

- Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Incubation: Add a known concentration of Amisulbrom to each buffer solution. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.
- Sampling: Withdraw aliquots from each solution at predetermined time intervals.



- · Analysis: Immediately analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), to quantify the remaining concentration of the parent **Amisulbrom**.[7]
- Data Analysis: Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time. The rate constant (k) is derived from the slope of the line, and the half-life (DT $_{50}$ ) is calculated as ln(2)/k.
- Product Identification: To identify hydrolysis products, analyze samples using advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS).[5]

#### **Protocol: General Workflow for Residue Analysis**

This workflow describes a common procedure for extracting and quantifying **Amisulbrom** residues from agricultural commodities.[10][11][12]

## Workflow for Amisulbrom Residue Analysis Sample Homogenization Extraction (Acetonitrile/Water) Cleanup (SPE Cartridge / LLE) **Analysis** (LC-MS or HPLC-UVD)

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General workflow for **Amisulbrom** residue analysis.



- Extraction: A homogenized sample (e.g., fruits, vegetables) is extracted with an
  acetonitrile/water mixture.[10] For samples with high lipid content, an additional nhexane/acetonitrile partition step may be employed.[12]
- Cleanup: The crude extract is purified to remove interfering co-extractives. This is commonly
  achieved using Solid-Phase Extraction (SPE) with cartridges like octadecylsilanized silica gel
  or Florisil, or through liquid-liquid extraction (LLE).[10][11][12]
- Quantification and Confirmation: The purified extract is concentrated and reconstituted in a suitable solvent. The concentration of **Amisulbrom** is determined using HPLC with UV detection (HPLC-UVD).[11][12] Identity is typically confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

#### Conclusion

Amisulbrom is a potent fungicide characterized by its lipophilic nature, low aqueous solubility, and pH-dependent stability. It is stable under acidic and neutral conditions but degrades rapidly in alkaline environments. Its specific mechanism of action, the inhibition of mitochondrial Complex III, provides a clear target for its fungicidal activity. The detailed solubility and stability data, along with the established analytical protocols presented in this guide, offer valuable technical information for professionals engaged in the research, development, and risk assessment of this important agricultural compound.

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- To cite this document: BenchChem. [Physicochemical properties of Amisulbrom including solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667119#physicochemical-properties-of-amisulbrom-including-solubility-and-stability]

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